Einecs 298-469-1
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Overview
Description
Einecs 298-469-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 298-469-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like lithium aluminum hydride. Substitution reactions could involve nucleophiles or electrophiles under specific conditions. The major products formed from these reactions vary based on the reagents and conditions used.
Scientific Research Applications
Einecs 298-469-1 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in various synthetic processes. In biology, it could be involved in studies related to cellular processes or biochemical pathways. In medicine, the compound might be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications could include its use in the production of other chemicals or materials .
Comparison with Similar Compounds
Einecs 298-469-1 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds might include those with comparable molecular structures or functional groups. The uniqueness of this compound lies in its specific applications and properties that distinguish it from other compounds. Some similar compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) .
Properties
CAS No. |
93804-90-1 |
---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H17NO2.C5H7NO3/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;7-4-2-1-3(6-4)5(8)9/h2-6,13,19-20H,7-9H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t13-;3-/m10/s1 |
InChI Key |
CVWLJKGFNVKDCY-KXDZPWPNSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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